3-Triphenylmethoxy-1-octyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52418-74-3 |
|---|---|
Molecular Formula |
C27H28O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[oct-1-yn-3-yloxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C27H28O/c1-3-5-9-22-26(4-2)28-27(23-16-10-6-11-17-23,24-18-12-7-13-19-24)25-20-14-8-15-21-25/h2,6-8,10-21,26H,3,5,9,22H2,1H3 |
InChI Key |
ITZFMOHXACVXAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Triphenylmethoxy 1 Octyne
Transformations at the Terminal Alkyne Functionality
The terminal alkyne group of 3-Triphenylmethoxy-1-octyne is the primary site of its chemical reactivity, allowing for a wide range of synthetic transformations.
Hydrozirconation and Subsequent Transmetalation Reactions with Cuprates
Hydrozirconation of this compound with zirconocene (B1252598) hydrochloride (Schwartz's reagent, Cp₂ZrHCl) proceeds with high regioselectivity to furnish a vinylzirconium intermediate. researchgate.net The bulky zirconocene moiety preferentially adds to the terminal carbon of the alkyne, a selectivity that is further enhanced by the steric hindrance of the adjacent triphenylmethoxy group. This process typically involves a syn-addition of the zirconium and hydride across the triple bond. researchgate.net
These alkenylzirconocene intermediates are versatile for further synthetic manipulations, notably through transmetalation to other metals, such as copper, to form highly reactive organocuprates. acs.org This transmetalation step significantly broadens the synthetic utility of the initial hydrozirconation product.
| Reaction Step | Reagents | Intermediate/Product | Key Features |
|---|---|---|---|
| Hydrozirconation | Cp₂ZrHCl (Schwartz's Reagent) | (E)-1-(chlorobis(η⁵-cyclopentadienyl)zirconium)-3-(triphenylmethoxy)oct-1-ene | High regioselectivity (anti-Markovnikov), syn-addition |
| Transmetalation to Cuprate | 2-thienyl(cyano)copper lithium, Me₂S | Higher-order vinylcuprate | Formation of a nucleophilic vinylcopper species |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. libretexts.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. youtube.com
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by a transmetalation step with a copper acetylide intermediate (formed from the terminal alkyne, copper(I), and base), and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The bulky triphenylmethoxy group is well-tolerated in this reaction and does not significantly impede the coupling process at the terminal position.
| Coupling Partner | Catalyst System | Base | Expected Product Type |
|---|---|---|---|
| Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | Aryl-substituted alkyne |
| Vinyl Halide (e.g., (E)-1-Iodo-1-hexene) | PdCl₂(PPh₃)₂, CuI | Diisopropylamine (i-Pr₂NH) | Conjugated enyne |
Cycloaddition Reactions (e.g., [2+2] and [2+3] Cycloadditions)
The alkyne functionality of this compound can participate in various cycloaddition reactions to form cyclic structures. wiley-vch.decooper.edu Of particular importance are [3+2] cycloadditions, such as the azide-alkyne Huisgen cycloaddition, which can be performed under thermal conditions or catalyzed by copper(I) to form a 1,2,3-triazole ring. nih.govrsc.org The significant steric bulk of the triphenylmethoxy group may influence the reaction rate but is not expected to prevent the reaction with small 1,3-dipoles like azides. nih.gov
Other cycloaddition reactions, such as [2+2+2] cycloadditions with other alkynes to form substituted benzene (B151609) rings, are also possible. nih.govresearchgate.net However, in such reactions, the steric hindrance of the propargylic substituent can play a crucial role in determining the feasibility and outcome of the reaction, with highly encumbered substrates sometimes failing to react. nih.gov
Hydrometallation and Hydroboration Reactions
Beyond hydrozirconation, other hydrometallation reactions can be applied to this compound. A key example is hydroboration, which involves the addition of a boron-hydride bond across the triple bond. libretexts.orglibretexts.org To achieve high regioselectivity and prevent double addition to the alkyne, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly employed. libretexts.orgmasterorganicchemistry.com
The hydroboration proceeds via a syn-addition with anti-Markovnikov regioselectivity, placing the boron atom on the terminal carbon. masterorganicchemistry.commasterorganicchemistry.com Subsequent oxidation of the resulting vinylborane, typically with hydrogen peroxide and a base, yields an enol intermediate that tautomerizes to the corresponding aldehyde. masterorganicchemistry.comkhanacademy.org
| Hydroboration Reagent | Oxidation Reagents | Final Product | Key Features |
|---|---|---|---|
| Disiamylborane ((Sia)₂BH) | H₂O₂, NaOH | 3-(Triphenylmethoxy)octanal | Anti-Markovnikov addition, syn-stereochemistry |
| 9-BBN | H₂O₂, NaOH | 3-(Triphenylmethoxy)octanal | High regioselectivity due to bulky borane |
Oxidative and Reductive Manipulations of the Alkyne
The alkyne moiety of this compound can undergo both oxidative and reductive transformations.
Reduction: The triple bond can be completely reduced to an alkane (3-Triphenylmethoxyoctane) through catalytic hydrogenation using catalysts like platinum, palladium, or nickel with hydrogen gas. pearson.comlibretexts.org Partial reduction can also be achieved with high stereoselectivity. Use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to form the corresponding cis-alkene. libretexts.orglibretexts.org Conversely, reduction with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, yielding the trans-alkene. libretexts.orglibretexts.org
| Reagents | Product | Stereochemistry |
|---|---|---|
| H₂, Pt/C | 3-Triphenylmethoxyoctane | Not applicable (alkane) |
| H₂, Lindlar's Catalyst | (Z)-3-Triphenylmethoxy-1-octene | cis-Alkene |
| Na, NH₃(l) | (E)-3-Triphenylmethoxy-1-octene | trans-Alkene |
Oxidation: Strong oxidative cleavage of the terminal alkyne can be accomplished using reagents like ozone (O₃) followed by a workup, or with potassium permanganate (B83412) (KMnO₄). openochem.orgpressbooks.pub This reaction breaks the triple bond, converting the terminal alkyne carbon to carbon dioxide and the internal alkyne carbon to a carboxylic acid, thus yielding 2-(triphenylmethoxy)heptanoic acid. pearson.comlibretexts.org Milder oxidation conditions can potentially lead to the formation of a vicinal dicarbonyl compound without cleaving the carbon-carbon bond. libretexts.org
Role of the Triphenylmethoxy Group in Directing Reactivity
Steric and Electronic Influence on Reaction Stereoselectivity
The stereoselectivity of reactions involving this compound is largely dictated by the steric and electronic nature of the triphenylmethoxy substituent. Stereoelectronic effects arise from the spatial arrangement of orbitals and can significantly influence molecular geometry and reactivity. wikipedia.org
Steric Hindrance: The most prominent feature of the triphenylmethoxy group is its immense steric bulk. Comprising three phenyl rings attached to a central carbon atom, this group creates a sterically congested environment around the propargylic position (C-3). This steric hindrance plays a crucial role in directing the approach of incoming reagents. In reactions involving the adjacent alkyne, such as hydroboration, hydrogenation, or metal-catalyzed additions, the trityl group can effectively block one face of the molecule. This facial blockade forces reagents to attack from the less hindered side, leading to a high degree of diastereoselectivity in the formation of new stereocenters. For example, in a catalytic hydrogenation, the catalyst would preferentially coordinate to the alkyne on the face opposite the triphenylmethoxy group, resulting in the delivery of hydrogen atoms from that direction.
The combined steric and electronic effects can be summarized in the following table:
| Feature of Triphenylmethoxy Group | Influence on Reactivity | Expected Outcome in Stereoselective Reactions |
| Large Steric Bulk | Shields one face of the alkyne from reagent approach. | High diastereoselectivity; addition occurs on the less hindered face. |
| Ether Oxygen (Inductive Effect) | Electron-withdrawing, slightly deactivates adjacent centers. | Minor influence compared to sterics, may affect rates of reactions involving carbocation formation. |
| Potential for Coordination | The ether oxygen can act as a Lewis base, coordinating to metal catalysts. | May direct the catalyst to a specific position, influencing regioselectivity in some cases. |
Chemical Stability and Selective Cleavage Strategies
The triphenylmethoxy (trityl) group is widely used as a protecting group for alcohols precisely because of its unique stability profile. It is robust under a variety of conditions, including basic, oxidative, and some reductive environments, which allows for extensive chemical modifications at other parts of the molecule, such as the terminal alkyne of this compound.
However, the key utility of the trityl group lies in its susceptibility to cleavage under specific, typically acidic, conditions. The stability of the triphenylmethyl (trityl) carbocation, which is highly resonance-stabilized, facilitates this cleavage. This allows for the selective deprotection of the C-3 hydroxyl group when desired.
Recent advancements have introduced milder and more selective methods for trityl ether cleavage that avoid strongly acidic media, thereby preserving other acid-sensitive functional groups. organic-chemistry.org One such strategy involves visible-light photocatalysis, which can cleave trityl ethers under pH-neutral conditions. organic-chemistry.org This method utilizes a photoredox catalyst that, upon excitation with light, can generate a triphenylmethyl radical, leading to selective bond cleavage without the need for harsh reagents. organic-chemistry.org
A comparison of cleavage strategies is outlined below:
| Cleavage Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA), Formic acid, HCl | Mild to strong acidic conditions | Well-established, effective | May cleave other acid-labile groups |
| Reductive Cleavage | HSiEt₃, B(C₆F₅)₃ | Catalytic Lewis acid | Reduces the alcohol directly to a hydrocarbon if desired | Not a deprotection to the alcohol |
| Photocatalytic Cleavage | Photoredox catalyst (e.g., Acridinium salt) | Visible light, pH-neutral | Highly selective, mild, orthogonal to acid/base chemistry organic-chemistry.org | Requires specialized photocatalytic setup |
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms for transformations of this compound is essential for predicting and controlling reaction outcomes. This involves identifying key intermediates and analyzing the transition states that govern the reaction kinetics.
Elucidation of Reaction Intermediates
The reactions of this compound can proceed through various types of intermediates, depending on the reagents and conditions employed.
Carbocation Intermediates: In the presence of strong acids, the protonation of the alkyne can lead to the formation of a vinyl cation. More commonly, acid-catalyzed cleavage of the trityl ether proceeds through the formation of a highly stabilized triphenylmethyl carbocation.
Radical Intermediates: Certain reactions, particularly those initiated by light or radical initiators, may involve radical species. beilstein-journals.org For instance, photocatalytic cleavage of the trityl ether generates a triphenylmethyl radical. organic-chemistry.org Radical additions to the alkyne could also be envisioned, leading to vinyl radical intermediates.
Organometallic Intermediates: Many key transformations of alkynes are mediated by transition metals (e.g., gold, palladium, platinum). nsf.gov In these cases, the reaction proceeds through organometallic intermediates. For this compound, this would typically involve the formation of a π-complex between the metal and the alkyne. Subsequent steps like oxidative addition, migratory insertion, and reductive elimination would occur within the coordination sphere of the metal. The bulky triphenylmethoxy group would heavily influence the geometry and stability of these organometallic intermediates.
Transition State Analysis and Kinetic Isotope Effects
Transition state analysis provides insight into the highest-energy point along a reaction coordinate, which determines the reaction rate. The structure and energy of the transition state are influenced by the same steric and electronic factors that direct reactivity. For instance, in an addition reaction to the alkyne, the transition state will be of lower energy when the attacking reagent approaches from the sterically unencumbered face, explaining the observed stereoselectivity.
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming processes in the transition state. wikipedia.orglibretexts.org The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H). youtube.com
A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. pharmacy180.com A secondary KIE (kH/kD ≈ 0.7–1.5) occurs when the labeled atom is not directly involved in bond breaking but its environment changes between the ground state and the transition state. wikipedia.org
For this compound, KIE studies could be designed to elucidate various mechanisms:
Deprotonation of the Terminal Alkyne: To study the mechanism of metal-acetylide formation, the terminal hydrogen could be replaced with deuterium. A large primary KIE (kH/kD > 2) would indicate that the C-H bond cleavage is the rate-determining step of the reaction.
Addition Reactions at the Alkyne: A secondary KIE could be observed by placing deuterium at the propargylic position (C-3). A change in the hybridization of the alkyne carbons from sp to sp² in the transition state would alter the vibrational frequencies of the adjacent C-H bond, resulting in a measurable secondary KIE.
The following table presents hypothetical KIE data for a reaction involving base-mediated deprotonation of the terminal alkyne, illustrating how such data can be interpreted.
| Substrate | Rate Constant (k) | kH/kD | Mechanistic Implication |
| This compound | kH | \multirow{2}{*}{5.5} | A primary KIE of this magnitude suggests that the cleavage of the terminal C-H bond is the rate-determining step of the reaction. pharmacy180.com |
| 3-Triphenylmethoxy-1-deuterio-1-octyne | kD |
Applications of 3 Triphenylmethoxy 1 Octyne in Advanced Organic Synthesis
Precursor for the Synthesis of Prostaglandin (B15479496) Analogues and Eicosanoids
One of the most significant applications of 3-Triphenylmethoxy-1-octyne is its role as a key precursor for the ω-side chain (lower chain) of prostaglandins (B1171923) and other eicosanoids. In the landmark total syntheses of prostaglandins, such as those pioneered by E.J. Corey, the construction of the full carbon skeleton involves the coupling of a cyclopentanone (B42830) core with two distinct side chains. The ω-side chain typically features a trans-alkene and a hydroxyl group at the C-15 position (prostaglandin numbering), which corresponds to the C-3 position of the octyne precursor.
The synthesis of this chain often starts from a chiral propargyl alcohol, such as (S)-1-octyn-3-ol. The hydroxyl group is protected to prevent unwanted side reactions during subsequent synthetic steps. The triphenylmethyl (trityl) group is an effective choice for this protection due to its steric bulk and its stability under various reaction conditions, yet it can be removed selectively without disturbing other sensitive functional groups. The resulting compound, (S)-3-Triphenylmethoxy-1-octyne, is then coupled to the prostaglandin core. The terminal alkyne is subsequently reduced, typically using a dissolving metal reduction or hydroboration-protonolysis, to generate the required (E)-trans-alkene found in many biologically active prostaglandins. researchgate.net
The use of a trityl-protected synthon is mentioned in synthetic routes derived from the Corey pathway, where intermediates are described as γ-lactone alcohols protected with ether, silyl-ether, or trityl groups at the secondary alcohol of the side chain. researchgate.net This strategy has been instrumental in the synthesis of numerous prostaglandin analogues used as therapeutics. A related class of bioactive lipids, the leukotrienes (e.g., Leukotriene B4), also features a hydroxylated carbon chain, and their synthesis can similarly employ protected alkynes as precursors for key structural motifs. nih.govnih.gov
Table 1: Key Transformations in Prostaglandin Synthesis Involving the this compound Moiety
| Step | Reactant(s) | Key Reagent(s) | Product Feature | Purpose |
|---|---|---|---|---|
| Protection | (S)-1-Octyn-3-ol | Trityl chloride, Pyridine (B92270) | Trityl ether formation | Protects the C-3 hydroxyl group during subsequent reactions. |
| Coupling | This compound, Prostaglandin core aldehyde | Organometallic reagent (e.g., organocuprate) | Attachment of ω-side chain | Forms the C-C bond connecting the side chain to the cyclopentane (B165970) ring. |
| Reduction | Alkyne intermediate | e.g., Na/NH₃ or hydroboration | (E)-trans-alkene | Establishes the correct geometry of the double bond in the final prostaglandin. |
| Deprotection | Trityl-protected intermediate | Mild acid (e.g., acetic acid) | Free hydroxyl group | Reveals the C-15 hydroxyl group essential for biological activity. |
Building Block for Stereoselective Construction of Alkyne-Containing Scaffolds
The chiral center at the C-3 position of this compound makes it a valuable building block for stereoselective synthesis. The inherent chirality can be used to control the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. The bulky trityl protecting group plays a crucial role in this context, as its large steric footprint can effectively shield one face of the molecule, directing incoming reagents to the opposite, more accessible face.
This principle is applied in reactions such as diastereoselective additions to the alkyne or reactions at adjacent positions. For instance, in metal-catalyzed reactions, the oxygen of the trityl ether can act as a coordinating group, forming a chiral complex that directs the reaction pathway. This allows for the construction of complex acyclic and cyclic structures with predictable stereochemistry. The development of asymmetric methods for the synthesis of chiral propargyl alcohols ensures that enantiomerically pure starting materials like (S)- or (R)-3-Triphenylmethoxy-1-octyne are accessible, further expanding their utility in asymmetric synthesis. nih.gov
Utilization in the Synthesis of Macrocyclic and Interlocked Molecular Architectures
The terminal alkyne of this compound is an ideal functional group for modern coupling reactions used in the construction of macrocycles. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the terminal alkyne reacts with an organic azide (B81097) to form a stable 1,2,3-triazole ring with high efficiency and regioselectivity.
To synthesize a macrocycle, a linear precursor is designed with a terminal alkyne at one end and an azide at the other. Intramolecular cyclization via CuAAC then yields the desired macrocyclic product. This compound can be incorporated into such precursors, providing a segment that includes a chiral center and a protected hydroxyl group. This allows for the synthesis of chiral macrocycles with a functional handle (the hydroxyl group) that can be revealed after cyclization for further modification or to influence the macrocycle's conformation and binding properties.
Contributions to Total Synthesis of Natural Products and Bioactive Molecules
Beyond prostaglandins, the structural motifs present in this compound are found in a wide array of natural products, particularly marine natural products and polyketides. These molecules often feature long carbon chains with multiple stereocenters and varied functional groups. Propargyl alcohols serve as versatile three-carbon synthons in the assembly of these complex targets. chemrxiv.orgchemrxiv.org
In the total synthesis of such molecules, this compound can be employed as a building block for several key reasons:
The terminal alkyne allows for reliable C-C bond formation through reactions like Sonogashira, Negishi, or Cadiot-Chodkiewicz couplings to extend the carbon chain.
The alkyne can be transformed into other functional groups, such as ketones (via hydration), (E)- or (Z)-alkenes (via stereoselective reduction), or alkanes (via hydrogenation).
The protected chiral alcohol introduces a specific stereocenter early in the synthesis, avoiding issues with stereoselectivity in later stages. The trityl group's stability and selective removal are advantageous in multi-step syntheses. vdoc.pub
This building block approach is particularly powerful in convergent syntheses, where different complex fragments of a target molecule are prepared separately before being joined together.
Development of Modular Synthetic Pathways for Functionalized Derivatives
The structure of this compound lends itself well to modular synthesis, an approach that allows for the rapid generation of a library of related compounds by combining different building blocks. The molecule can be viewed as a scaffold with three distinct points of diversification:
The Terminal Alkyne: This "handle" can be functionalized through a variety of alkyne-specific reactions. For example, coupling with different aryl or alkyl halides (Sonogashira coupling) or reaction with azides (CuAAC) can attach a wide range of substituents.
The Protected Hydroxyl Group: After deprotection of the trityl ether, the free secondary alcohol can be acylated, alkylated, or oxidized to introduce further diversity.
The Alkyl Chain: While the parent compound has a pentyl chain, the synthesis can be adapted to start from other 1-alkyn-3-ols, varying the length and substitution of this chain.
This modularity is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. By systematically varying each part of the molecule, chemists can optimize its biological activity. For example, a library of macrocycles could be synthesized by combining different alkyne-containing fragments (like this compound) with a variety of azide-containing linkers. doi.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-1-Octyn-3-ol |
| Leukotriene B4 |
| Prostaglandin |
| Trityl chloride |
| Pyridine |
Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3-Triphenylmethoxy-1-octyne, offering detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Multi-Dimensional NMR for Complex Structure Elucidation
Due to the structural complexity of this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) can exhibit signal overlap, particularly in the aromatic region of the triphenylmethyl (trityl) group and the aliphatic region of the octyne chain. Multi-dimensional NMR experiments are crucial for unambiguous signal assignment.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of covalent bonds through the entire spin system. For this compound, COSY spectra would establish the connectivity within the octyl chain, for instance, by showing correlations between the methine proton at the chiral center (C3) and the adjacent methylene (B1212753) protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the ¹³C signals based on their corresponding, and often more resolved, ¹H signals.
A hypothetical table of expected 2D NMR correlations is presented below, illustrating the power of these techniques for structural confirmation.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals in HMBC | Correlated Proton (¹H) Signals in COSY |
| Acetylenic H (C1-H) | C2, C3 | Methine H (C3-H) |
| Methine H (C3-H) | C1, C2, C4, C(Trityl ether C) | Acetylenic H (C1-H), Methylene H (C4-H₂) |
| Methylene H (C4-H₂) | C3, C5, C6 | Methine H (C3-H), Methylene H (C5-H₂) |
| Aromatic H's (Trityl) | Quaternary C(Trityl), other Aromatic C's | Other Aromatic H's |
Dynamic NMR for Conformational and Fluxional Processes
The triphenylmethyl group is known for its propeller-like conformation, and its rotation around the C-O bond can be a dynamic process on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide valuable information about the energy barriers associated with such conformational changes.
At low temperatures, the rotation of the trityl group might be slow enough to result in distinct signals for the non-equivalent phenyl groups or even for the ortho-, meta-, and para-protons within each ring. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy for the rotational barrier. This provides insight into the steric hindrance and electronic effects governing the molecule's flexibility.
Application in Reaction Monitoring and Mechanistic Probing
NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time. For instance, the formation of this compound via the protection of oct-1-yn-3-ol with a tritylating agent can be followed by ¹H NMR. The disappearance of the alcohol proton signal from the starting material and the appearance of the characteristic signals for the trityl ether product can be quantified over time to determine reaction kinetics.
Furthermore, NMR can be used to probe reaction mechanisms. For example, in reactions involving the acetylenic proton, such as deprotonation followed by coupling, the changes in the chemical shift of this proton can provide evidence for the formation of intermediate species.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy complements NMR by providing information about the functional groups present in a molecule.
Analysis of Functional Group Vibrations for Structural Confirmation
The IR and Raman spectra of this compound are expected to show characteristic absorption bands that confirm the presence of its key functional groups.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |
| ≡C-H (Terminal Alkyne) | ~3300 | Stretching |
| C≡C (Alkyne) | ~2100-2260 | Stretching |
| C-O-C (Ether) | ~1050-1150 | Asymmetric Stretching |
| C-H (Aromatic) | ~3000-3100 | Stretching |
| C=C (Aromatic) | ~1450-1600 | Ring Stretching |
| C-H (Aliphatic) | ~2850-2960 | Stretching |
The presence of a sharp, strong band around 3300 cm⁻¹ is a clear indicator of the terminal alkyne C-H stretch. The C≡C stretching vibration is typically weaker in the IR spectrum but can be more intense in the Raman spectrum, demonstrating the complementary nature of these two techniques. The strong C-O stretching band confirms the ether linkage, while the various C-H and C=C stretching and bending vibrations in the aromatic and aliphatic regions complete the vibrational fingerprint of the molecule.
In-Situ Reaction Monitoring
Similar to NMR, in-situ IR spectroscopy (often using an Attenuated Total Reflectance, ATR, probe) can be employed to monitor reactions in real-time. For example, during the synthesis of this compound, the disappearance of the broad O-H stretching band of the starting alcohol (around 3200-3600 cm⁻¹) and the appearance of the characteristic C-O ether band can be tracked to follow the progress of the reaction. This technique is particularly useful for reactions that are fast or involve intermediates that are difficult to isolate, providing valuable kinetic and mechanistic data.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Advanced MS techniques provide in-depth information about a molecule's elemental composition, structure, and even its three-dimensional shape in the gas phase.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
A search for high-resolution mass spectrometry data for this compound did not yield any specific results. The theoretical exact mass of this compound can be calculated, but experimental verification is necessary for confirmation.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure and connectivity. The fragmentation of the trityl group is a well-known process that often results in the stable triphenylmethyl cation. However, the specific fragmentation pattern of this compound, which would reveal how the octyne chain influences the fragmentation, has not been documented.
No studies detailing the tandem mass spectrometry analysis and fragmentation pathways of this compound were found.
Ion Mobility Mass Spectrometry for Gas-Phase Conformational Studies
There is no available data from ion mobility mass spectrometry studies on this compound to describe its gas-phase conformational properties.
X-ray Crystallography for Solid-State Structural Elucidation
Determination of Absolute Configuration
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters. While this compound possesses a chiral center at the carbon atom bearing the triphenylmethoxy group, no crystallographic studies have been performed to establish its absolute configuration.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Studies on other trityl-containing compounds have shown that the bulky trityl group can act as a supramolecular protective group, influencing crystal packing. However, without a crystal structure for this compound, the specific intermolecular interactions and packing motifs remain unknown.
No X-ray crystal structure for this compound has been reported in the crystallographic databases.
Future Prospects and Emerging Research Directions
Development of Novel Catalytic Systems for Enhanced Reactivity
Future research is anticipated to focus on the development of innovative catalytic systems to broaden the scope of reactions involving 3-Triphenylmethoxy-1-octyne and similar protected alkynes. While traditional catalysts are effective, the pursuit of higher efficiency, selectivity, and sustainability is driving the exploration of new catalytic frontiers.
Key Research Thrusts:
Recyclable Heterogeneous Catalysts: A significant push towards sustainable chemistry involves the use of recyclable catalysts. mdpi.comnih.gov For the functionalization of alkynes, research is exploring systems like metal nanoparticles supported on graphitic carbon, metal-organic frameworks (MOFs), and porous organic polymers (POPs). mdpi.comnih.govresearchgate.net These catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, reducing waste and cost.
Earth-Abundant Metal Catalysis: To move away from expensive and rare precious metals like palladium, research is increasingly focused on catalysts based on earth-abundant metals such as cobalt and nickel. rsc.org These metals have shown promise in the stereodivergent hydrogenation of alkynes, allowing for the selective formation of either E- or Z-alkenes, a critical capability in complex molecule synthesis. rsc.org
Organocatalysis: The development of metal-free catalytic systems is a major goal of green chemistry. organic-chemistry.org Organocatalysts, such as highly reactive sulfenate anions, present an alternative for synthesizing alkynes from non-acetylenic precursors, avoiding the potential for metal contamination in the final products. organic-chemistry.org
A comparative table of emerging catalytic approaches for alkyne functionalization is presented below.
| Catalyst Type | Examples | Key Advantages | Potential Application for this compound |
| Recyclable Heterogeneous Catalysts | Nano-Ag/g-C₃N₄, MOFs, POPs | Reusability, Reduced Waste, Ease of Separation | Functionalization reactions where catalyst recovery is desired. |
| Earth-Abundant Metal Catalysts | Cobalt-dppe complexes, Nickel(II)-salts | Cost-effective, Sustainable, Stereoselective Control | Selective reduction to specific alkene isomers. |
| Organocatalysts | Sulfenate anions | Metal-free, Reduced Toxicity, Mild Conditions | Synthesis and transformations where metal contamination is a concern. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. amt.uk Flow chemistry offers superior control over reaction parameters and allows for the safe handling of reactive intermediates. rsc.orgvapourtec.com
The deprotection of terminal alkynes, a crucial step in many synthetic sequences, can be efficiently performed in flow reactors. For instance, photodeprotection of o-nitrobenzyl-protected arylpropiolates has been demonstrated in a flow microchannel reactor, achieving quantitative deprotection with short residence times. acs.org This approach could be adapted for the trityl group on this compound, potentially using acid- or base-catalyzed deprotection in a continuous stream.
Automated platforms, which combine flow chemistry with robotic handling and real-time analysis, can accelerate the discovery of new reactions and the optimization of existing ones. vapourtec.com By integrating the synthesis and reaction of this compound into such systems, researchers could rapidly screen different catalysts, solvents, and reaction conditions to identify optimal protocols for its use in multi-step syntheses.
Exploration of Bio-Inspired Transformations and Biocatalysis
The field of biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach to organic synthesis. scispace.com Future research may explore the use of enzymes for the synthesis and modification of this compound.
Enzymatic Halogenation: Recent discoveries have identified enzymes, such as the flavin-dependent halogenase JamD, that can directly halogenate terminal alkynes with high chemoselectivity. nih.gov This enzymatic approach could be used to produce haloalkyne derivatives of this compound under mild, aqueous conditions.
Biosynthesis of Alkyne-Containing Molecules: Nature produces a variety of alkyne-containing natural products through complex enzymatic pathways. researchgate.netrsc.org While direct enzymatic synthesis of an artificial compound like this compound is unlikely, understanding these biosynthetic pathways could inspire the development of novel chemo-enzymatic strategies for its synthesis or transformation. nih.gov
Enzyme Inhibition: Terminal alkynes have been shown to react with active-site cysteine residues in certain enzymes, leading to their inhibition. nih.govh1.coacs.org By incorporating this compound into larger molecules designed to mimic enzyme substrates, it could be explored as a warhead for developing highly selective enzyme inhibitors. nih.govacs.org
Potential in Advanced Materials Science and Nanotechnology
The alkyne functional group is a versatile handle for the construction of advanced materials and the functionalization of nanomaterials. sigmaaldrich.com The triphenylmethoxy group, due to its bulk, can also influence the packing and properties of materials at the molecular level.
Polymer Synthesis: Alkyne-functionalized monomers can be used to synthesize novel polymers with tailored properties. nih.gov For example, alkyne-containing polyesters can be cross-linked via thiol-yne "click" chemistry to form soft elastomers with properties similar to human soft tissues. nih.gov this compound could serve as a monomer or a chain-terminating agent in the synthesis of such functional polymers.
Nanoparticle Functionalization: Terminal alkynes are effective for the surface functionalization of gold nanoparticles, providing a stable alternative to traditional thiol-based methods. hiyka.comnih.govacs.org Alkyne-functionalized nanoparticles have applications in biosensing, targeted drug delivery, and catalysis. hiyka.com The trityl group of this compound could provide a sterically bulky surface layer, potentially influencing the stability and aggregation properties of the functionalized nanoparticles.
On-Surface Synthesis of Nanomaterials: Terminal alkynes are key precursors for the on-surface synthesis of low-dimensional nanomaterials, such as molecular wires and two-dimensional networks. mdpi.com The high reactivity of the alkyne group allows for the formation of covalent bonds between molecules on a solid surface, leading to the creation of highly ordered nanostructures. mdpi.com
Sustainable and Green Chemistry Approaches in its Synthesis and Application
Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future direction. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future research will likely focus on catalytic C-H activation and other atom-economical methods for the functionalization of the alkyne moiety, avoiding the need for pre-functionalized reagents. rsc.org
Use of Greener Solvents: The synthesis of this compound and its subsequent reactions are often performed in organic solvents. A key goal will be to replace these with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Employing catalytic methods that operate at lower temperatures and pressures can significantly reduce the energy consumption of chemical processes. rsc.org The development of highly active catalysts for alkyne transformations is therefore a crucial aspect of making the chemistry of this compound more sustainable. rsc.org
The table below summarizes key green chemistry strategies and their potential application to the lifecycle of this compound.
| Green Chemistry Principle | Strategy | Application to this compound |
| Waste Prevention | Use of recyclable catalysts (e.g., MOFs, supported nanoparticles) | Minimizing catalyst waste in functionalization reactions. |
| Atom Economy | Development of addition and C-H activation reactions | Direct functionalization of the alkyne without stoichiometric byproducts. |
| Less Hazardous Synthesis | Use of organocatalysts and biocatalysts | Avoiding toxic heavy metal catalysts. |
| Safer Solvents & Auxiliaries | Replacement of traditional organic solvents with water or bio-solvents | Greener synthesis and reaction conditions. |
| Energy Efficiency | High-activity catalysts operating at ambient temperature | Reducing energy inputs for synthesis and transformations. |
Q & A
Q. What are the recommended synthetic routes for preparing 3-Triphenylmethoxy-1-octyne, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound typically involves introducing the triphenylmethoxy (trityl) group as a protective moiety. A common approach includes:
- Protection Step : Reacting a precursor alcohol (e.g., 3-hydroxy-1-octyne) with trityl chloride under anhydrous conditions in the presence of a base (e.g., pyridine) to form the trityl ether .
- Purification : Column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the product .
- Optimization : Yield improvements require strict control of moisture (anhydrous solvents, inert atmosphere) and stoichiometric excess of trityl chloride (1.2–1.5 eq). Reaction monitoring via TLC ensures timely termination to minimize side products .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Protection | Trityl chloride, pyridine, DCM, 0°C → RT, 12h | 60–75% |
| Purification | Silica gel, hexane:EtOAc (9:1) | >90% purity |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons of the trityl group appear as a multiplet at δ 7.2–7.5 ppm. The methoxy protons are typically absent due to steric shielding, but adjacent alkyne protons (C≡CH) resonate at δ 1.8–2.2 ppm .
- ¹³C NMR : The sp-hybridized alkyne carbon signals appear at δ 70–90 ppm, while trityl carbons are observed at δ 80–90 ppm (quaternary) and δ 125–145 ppm (aromatic) .
- FT-IR : Strong absorption at ~2100–2260 cm⁻¹ confirms the alkyne (C≡C) stretch. The absence of -OH stretches (3300–3500 cm⁻¹) verifies successful protection .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns highlighting the trityl group .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.2–7.5 (m, 15H, Trityl) | Trityl group confirmed |
| FT-IR | ~2150 cm⁻¹ (C≡C) | Alkyne functional group |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations can model:
- Electronic Properties : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The alkyne moiety often acts as an electron-deficient center, while the trityl group contributes steric bulk .
- Reaction Pathways : Transition state analysis for cross-coupling reactions (e.g., Sonogashira), where steric hindrance from the trityl group may slow kinetics. Gaussian software with B3LYP/6-31G(d) basis sets is commonly used .
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or inconsistent spectroscopic results?
- Methodological Answer : Contradictions often arise from:
- Byproduct Formation : Use LC-MS or GC-MS to identify impurities. Adjust reaction conditions (e.g., lower temperature, slower reagent addition) to suppress side reactions .
- Spectroscopic Ambiguity : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with alternative techniques (e.g., X-ray crystallography if crystals are obtainable) .
- Reproducibility : Document all parameters (solvent batch, humidity) and repeat experiments with controls .
Q. How do steric effects of the triphenylmethoxy group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The bulky trityl group:
- Shields Proximal Sites : Directs coupling reactions (e.g., Heck, Suzuki) to less hindered positions. For example, in Pd-catalyzed reactions, the alkyne terminus may react preferentially over the trityl-adjacent site .
- Slows Kinetics : Monitor via time-resolved NMR; use bulky ligands (e.g., P(t-Bu)₃) to mitigate steric clashes .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Airtight containers under inert gas (Ar/N₂) at –20°C. Use desiccants (e.g., molecular sieves) to prevent hydrolysis .
- Handling : Work in a fume hood with PPE (nitrile gloves, safety goggles) and closed systems to minimize exposure .
Q. How can isotopic labeling (e.g., ¹³C) trace mechanistic pathways in catalytic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
